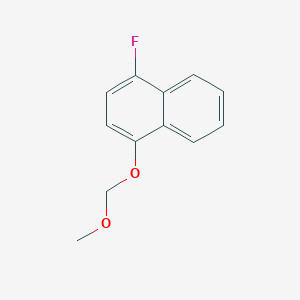
1-fluoro-4-(methoxymethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-fluoro-4-(methoxymethoxy)naphthalene is an organic compound that belongs to the class of fluorinated naphthalenes. Fluorinated compounds are known for their unique chemical properties, which include high stability, lipophilicity, and bioavailability. These properties make them valuable in various fields such as pharmaceuticals, materials science, and molecular imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of naphthalene derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst . The reaction conditions often include mild temperatures and solvents like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of 1-fluoro-4-(methoxymethoxy)naphthalene may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control of reaction parameters and improved safety when handling fluorinating agents. The use of automated systems can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-fluoro-4-(methoxymethoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like methylthiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Substituted naphthalene derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
1-fluoro-4-(methoxymethoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems, particularly in drug discovery and development.
Medicine: Investigated for its potential use in pharmaceuticals due to its stability and bioavailability.
Mechanism of Action
The mechanism of action of 1-fluoro-4-(methoxymethoxy)naphthalene involves its interaction with molecular targets through its fluorine atom. The fluorine atom can form strong electrostatic interactions with biological molecules, affecting their function and stability. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoronaphthalene: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.
1-Methoxynaphthalene: Does not contain a fluorine atom, resulting in different chemical properties and reactivity.
4-Methoxynaphthalene: Similar structure but without the fluorine atom, leading to different biological and chemical behaviors.
Uniqueness
1-fluoro-4-(methoxymethoxy)naphthalene is unique due to the presence of both a fluorine atom and a methoxymethoxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C12H11FO2 |
|---|---|
Molecular Weight |
206.21 g/mol |
IUPAC Name |
1-fluoro-4-(methoxymethoxy)naphthalene |
InChI |
InChI=1S/C12H11FO2/c1-14-8-15-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,8H2,1H3 |
InChI Key |
PMAINBMDZPPUJT-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=C(C2=CC=CC=C21)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
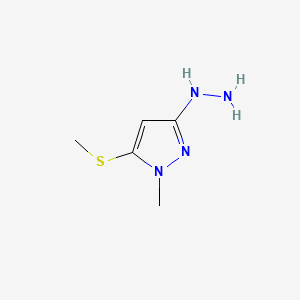
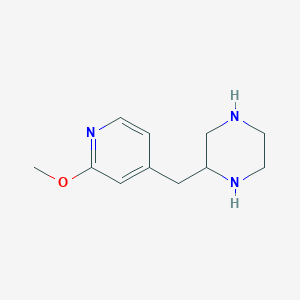
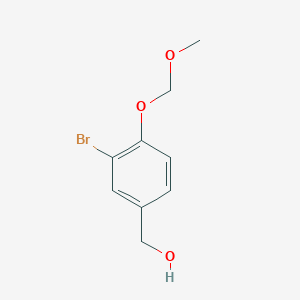
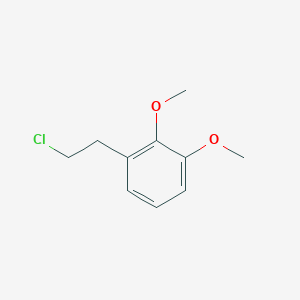
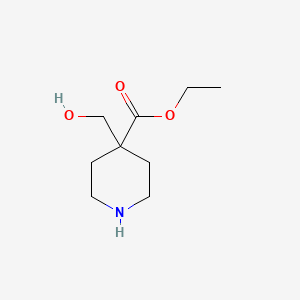
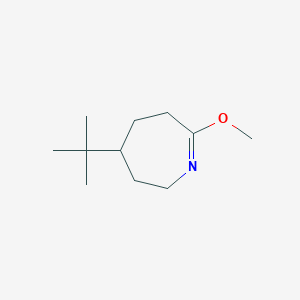

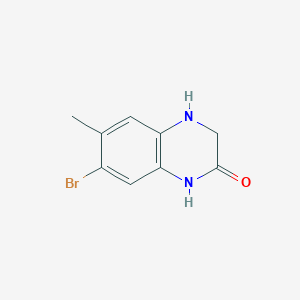
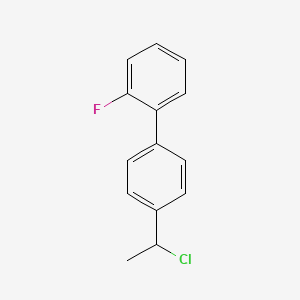
![N-(2,2-Dimethylimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine](/img/structure/B8495388.png)
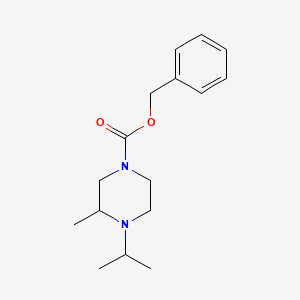
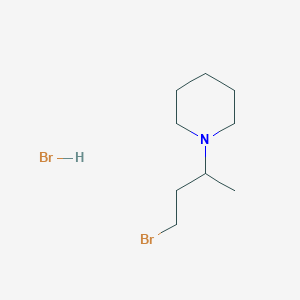
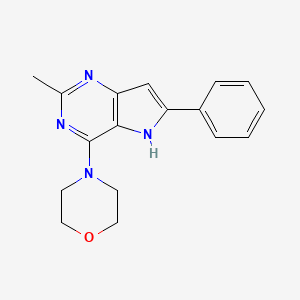
![6-Chloropyridazine-3-carboxylic acid [2-(4-fluorophenyl)ethyl]amide](/img/structure/B8495412.png)
